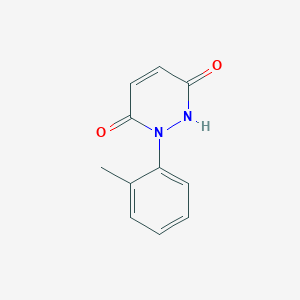![molecular formula C19H26N4O4 B5372887 1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)
1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one, commonly known as MADAM-11, is a synthetic compound that belongs to the class of diazepines. It has been extensively researched for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
MADAM-11 exerts its pharmacological effects by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the activity of GABA, which is an inhibitory neurotransmitter in the central nervous system. MADAM-11 also modulates the activity of other neurotransmitter systems, including the glutamatergic and serotonergic systems.
Biochemical and Physiological Effects:
MADAM-11 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MADAM-11 also has analgesic effects by modulating the activity of the pain pathway. In addition, MADAM-11 has anxiolytic effects by reducing anxiety-like behavior in animal models. MADAM-11 has also been shown to have antitumor effects by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
MADAM-11 has several advantages for lab experiments. It has a high affinity for the GABA receptor, which allows for precise modulation of neurotransmitter activity. MADAM-11 also has the ability to cross the blood-brain barrier, which makes it a potential candidate for drug delivery systems targeting the central nervous system. However, MADAM-11 has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Future Directions
There are several future directions for research on MADAM-11. One potential area of research is its use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. MADAM-11's ability to modulate neurotransmitter activity may have therapeutic potential in these diseases. Another area of research is its potential use in drug delivery systems for the treatment of brain tumors. MADAM-11's ability to cross the blood-brain barrier may allow for targeted drug delivery to brain tumors. Overall, further research on MADAM-11 may lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of MADAM-11 involves the reaction of 1-(3-methoxybenzyl)piperazine with acetic anhydride to form 1-(3-methoxybenzyl)-4-acetylpiperazine. This intermediate compound is then reacted with 1,4-diazepane-5-one to form MADAM-11. The synthesis of MADAM-11 has been optimized to ensure high yield and purity.
Scientific Research Applications
MADAM-11 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antitumor properties. MADAM-11 has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
1-[2-[1-[(3-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-27-15-4-2-3-14(11-15)13-23-10-7-21-19(26)16(23)12-18(25)22-8-5-17(24)20-6-9-22/h2-4,11,16H,5-10,12-13H2,1H3,(H,20,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRRSWOCZFCSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNC(=O)C2CC(=O)N3CCC(=O)NCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5372811.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide](/img/structure/B5372822.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5372833.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5372840.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5372844.png)


![rel-(4aS,8aR)-6-(N-cyclopentyl-N-methylglycyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5372879.png)
![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)
![ethyl 1-[3-(2,4-dichlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5372891.png)

![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-(3-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5372915.png)
![2-(5-fluoro-2-methylphenyl)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5372916.png)